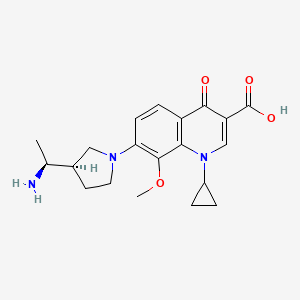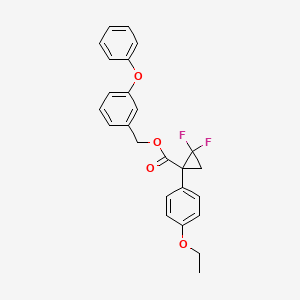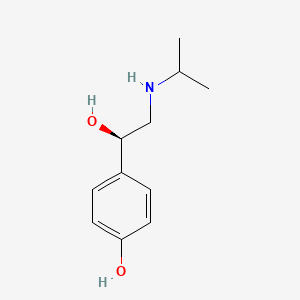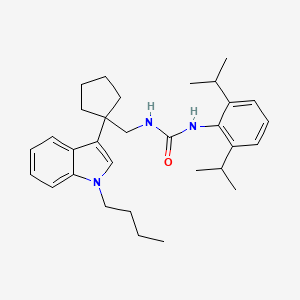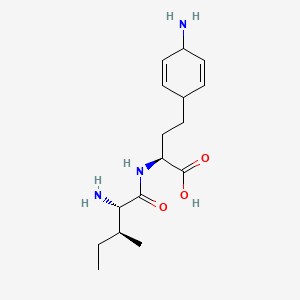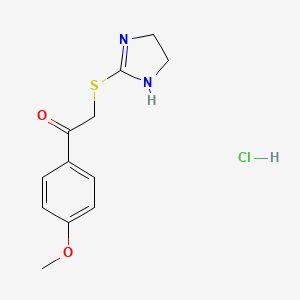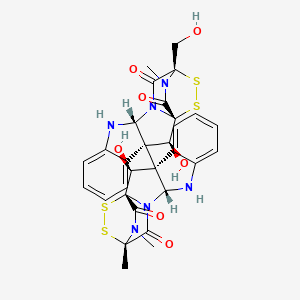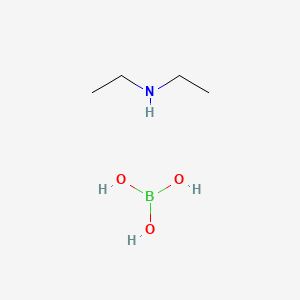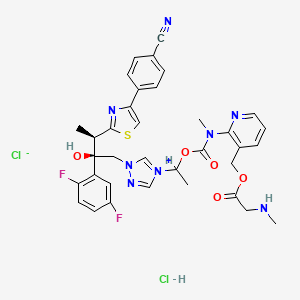
Butanamide, 2,2'-((5,5'-dichloro-2,2'-dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(azo))bis(N-(2,4-dimethylphenyl)-3-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butanamide, 2,2’-((5,5’-dichloro-2,2’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(2,4-dimethylphenyl)-3-oxo- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 2,2’-((5,5’-dichloro-2,2’-dimethoxy(1,1’-biphenyl)-4,4’-diyl)bis(azo))bis(N-(2,4-dimethylphenyl)-3-oxo- typically involves the following steps:
Diazotization: The starting aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with another aromatic compound to form the azo linkage.
Amidation: The resulting azo compound is further reacted with butanoyl chloride to form the final butanamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale diazotization and coupling reactions, often carried out in batch reactors. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.
Major Products
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Corresponding amines.
Substitution: Substituted aromatic compounds with various functional groups.
科学研究应用
Chemistry
The compound is used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology
In biological research, it can be used as a staining agent due to its vivid color properties.
Medicine
Industry
Used in the production of dyes, pigments, and as an intermediate in various chemical processes.
作用机制
The compound exerts its effects primarily through its azo linkage, which can interact with various molecular targets. The exact mechanism would depend on the specific application, such as binding to proteins in biological systems or interacting with substrates in chemical reactions.
相似化合物的比较
Similar Compounds
Azo dyes: Similar in structure and used for their coloring properties.
Amides: Share the amide functional group but differ in their specific structures.
Uniqueness
The unique combination of the azo linkage with the butanamide structure and the specific substituents on the aromatic rings gives this compound distinct properties, such as its specific color and reactivity.
属性
CAS 编号 |
43035-67-2 |
|---|---|
分子式 |
C38H38Cl2N6O6 |
分子量 |
745.6 g/mol |
IUPAC 名称 |
2-[[2-chloro-4-[5-chloro-4-[[1-(2,4-dimethylanilino)-1,3-dioxobutan-2-yl]diazenyl]-2-methoxyphenyl]-5-methoxyphenyl]diazenyl]-N-(2,4-dimethylphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C38H38Cl2N6O6/c1-19-9-11-29(21(3)13-19)41-37(49)35(23(5)47)45-43-31-17-33(51-7)25(15-27(31)39)26-16-28(40)32(18-34(26)52-8)44-46-36(24(6)48)38(50)42-30-12-10-20(2)14-22(30)4/h9-18,35-36H,1-8H3,(H,41,49)(H,42,50) |
InChI 键 |
IEHWDMLEFFWYKY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=C(C(=C2)OC)C3=CC(=C(C=C3OC)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)C)C)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



